molecular formula C19H16N2O3S B2892458 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2034341-15-4

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No. B2892458
CAS RN: 2034341-15-4
M. Wt: 352.41
InChI Key: AQTWUWLNDSWFKM-UHFFFAOYSA-N
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Description

“(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is a complex organic compound. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the compound “(E)-3- (Benzo [d] [1,3]dioxol-5-yl)-1- (piperidin-1-yl)prop-2-en-1-one” has a molecular weight of 259.3004 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound “(E)-3- (Benzo [d] [1,3]dioxol-5-yl)-1- (piperidin-1-yl)prop-2-en-1-one” has a molecular weight of 259.3004 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is involved in chemical syntheses, particularly as an intermediate in the formation of boric acid ester intermediates with benzene rings. It undergoes a three-step substitution reaction, and its structure is confirmed through various spectroscopic methods such as FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses, while density functional theory (DFT) calculations provide insights into molecular structures and physicochemical properties (Huang et al., 2021).

Antimicrobial Activity

This chemical framework is used in the synthesis of new compounds with potential antimicrobial applications. For instance, derivatives involving benzothiazole moieties have been evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest effectiveness (Patel et al., 2011).

Multitargeted-Directed Ligands for Alzheimer’s Disease

Benzothiazole-based derivatives, which include structural similarities to the queried compound, are being explored as multitargeted-directed ligands (MTDLs) for treating neurodegenerative diseases like Alzheimer’s. These compounds target multiple biological mechanisms relevant to disease pathology, offering a potentially improved therapeutic alternative to single-target approaches (Hafez et al., 2023).

Electrochromic Applications

The chemical structure related to the compound is also being investigated in the field of electrochromics. For instance, thiadiazolo[3,4-c]pyridine derivatives, analogous to benzothiazole, are used in designing donor-acceptor-type electrochromic polymers. These materials display properties like fast switching time and high coloration efficiency, indicating potential for developing novel electrochromic devices (Ming et al., 2015).

In Silico Drug-likeness and Microbial Investigation

Research includes synthesizing and analyzing compounds for in silico drug-likeness, in vitro antibacterial, antifungal, and antimycobacterial activities. This approach helps in identifying new compounds with potential as antimicrobial agents and understanding their drug-likeness properties (Pandya et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, it was found that one of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

The future directions for the study of similar compounds have been suggested. For example, these 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(18-20-14-3-1-2-4-17(14)25-18)21-8-7-13(10-21)12-5-6-15-16(9-12)24-11-23-15/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTWUWLNDSWFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone

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